N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H11N5S/c1-2-9(17-7-1)5-6-12-10-3-4-11-14-13-8-16(11)15-10/h1-4,7-8H,5-6H2,(H,12,15) |
InChI Key |
OSPMJGVFMOZQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Triazolo[4,3-b]pyridazine Skeleton
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization of 4-amino-1,2,4-triazole derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (Intermediate 10 ) is prepared by treating 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). This step achieves regioselective ring closure, critical for subsequent functionalization.
Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while temperatures between 80–100°C prevent side-product formation. Yields for this step range from 65–78%, with purity confirmed via thin-layer chromatography (TLC).
Functionalization of the Pyridazine Ring
After cyclization, the pyridazine ring undergoes nucleophilic substitution to introduce amine groups. For instance, N-[2-(thiophen-2-yl)ethyl]amine is grafted onto the triazolo[4,3-b]pyridazine core via a two-step process:
-
Chlorination : The 6-position of the pyridazine ring is activated with POCl₃ to form 6-chloro derivatives.
-
Amination : Reaction with 2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA), replaces the chloride with the amine group.
This substitution is highly sensitive to stoichiometry. A molar ratio of 1:1.2 (chloride:amine) maximizes yield (up to 85%), while excess amine leads to di-substitution byproducts.
Stepwise Synthetic Protocols
Preparation of 8-Chloro-6-methyl- triazolo[4,3-b]pyridazine (10)
-
Cyclization : 4-Amino-1,2,4-triazole (8 , 5.0 g, 58 mmol) and ethyl acetoacetate (7.2 mL, 58 mmol) are refluxed in acetic acid (50 mL) for 6 hours.
-
Chlorination : The crude product is treated with POCl₃ (10 mL) at 110°C for 4 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold NaHCO₃.
Yield : 72% (6.1 g); mp : 148–150°C; ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.95 (d, J = 8.9 Hz, 1H), 9.59 (s, 1H).
Synthesis of 2-(Thiophen-2-yl)ethylamine
-
Thiophene Alkylation : Thiophene-2-carbaldehyde (10 g, 89 mmol) reacts with nitroethane in the presence of ammonium acetate to form 2-(2-nitrovinyl)thiophene.
-
Reduction : The nitro group is reduced using LiAlH₄ in THF, yielding 2-(thiophen-2-yl)ethylamine.
Yield : 68% (5.2 g); GC-MS : m/z 127 [M⁺].
Amination of Chlorotriazolopyridazine
A mixture of 10 (2.0 g, 10.6 mmol), 2-(thiophen-2-yl)ethylamine (1.5 g, 12.7 mmol), and DIPEA (3.0 mL) in DCM (30 mL) is stirred at 25°C for 24 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 82% (2.4 g); HPLC Purity : 98.5%; TOF-MS : m/z 287.39 [M+H]⁺ (calc. 287.39).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DCM | 82% |
| Catalyst | DIPEA | +15% vs. NEt₃ |
| Temperature | 25°C | No side products |
| Reaction Time | 24 hours | Complete conversion |
Polar solvents like DCM improve amine solubility, while DIPEA effectively scavenges HCl, preventing protonation of the amine nucleophile.
Temperature-Dependent Side Reactions
Elevating temperatures above 40°C accelerates hydrolysis of the chloro intermediate, reducing yields by 20–30%. Microwave-assisted synthesis at 80°C for 1 hour achieves similar yields (80%) but requires specialized equipment.
Analytical Characterization
¹H NMR Analysis
Key signals confirm successful amination:
Mass Spectrometry
High-Resolution MS : m/z 287.3872 [M+H]⁺ (calc. 287.3875) confirms molecular formula C₁₄H₁₇N₅S.
Recent Advances in Scalable Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the triazole and pyridazine rings.
Substitution: Substituted derivatives at the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazolopyridazines, characterized by a fused triazole and pyridazine ring system. The molecular formula is with a molecular weight of approximately 273.36 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological activities.
Pharmacological Applications
-
Antimycobacterial Activity
- Recent studies have demonstrated that derivatives of triazolopyridazines exhibit promising antimycobacterial properties. For instance, a series of cyclic analogues have been synthesized and tested against Mycobacterium bovis BCG, showing significant inhibitory effects. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance activity against mycobacterial strains .
-
Anticancer Potential
- The compound has been investigated for its potential anticancer properties. Research indicates that triazolopyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies have shown that these compounds can effectively target cancer cell lines, leading to reduced viability and increased rates of programmed cell death .
-
Antiviral Activity
- There is emerging evidence that compounds within this class may possess antiviral properties. For example, preliminary findings suggest that certain triazolopyridazine derivatives inhibit viral replication in vitro, potentially by interfering with viral entry or replication processes. Further research is required to elucidate the specific mechanisms and efficacy against various viral pathogens .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Alkyl Substituents
6-Methyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 8) :
6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 22) :
Aromatic and Heteroaromatic Substituents
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, JLX) :
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9) :
BRD4 Bromodomain Inhibition
- Trifluoromethyl Derivatives (e.g., Compound 6): Enhanced potency due to hydrophobic interactions with BRD4’s ZA loop. Activity: IC₅₀ values in nanomolar range .
Methyl and Ethyl Derivatives :
Antiproliferative Activity
- Benzoxazine-Linked Derivatives (e.g., Compound 12b) :
Comparative Physicochemical Data
Key Research Findings
Substituent Effects : Methyl and trifluoromethyl groups at position 3 or 6 of the triazolopyridazine core significantly enhance bromodomain binding, while ethyl groups reduce synthetic efficiency .
Heterocyclic Influence : Thiophene-containing analogs exhibit moderate yields, whereas pyridine derivatives show superior thermal stability .
Biological Potency : Trifluoromethyl and indole substitutions correlate with high BRD4 inhibitory activity, making them promising scaffolds for anticancer drug development .
Biological Activity
N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.39 g/mol. The structure consists of a triazole ring fused to a pyridazine moiety, with a thiophene group attached via an ethyl chain.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives bearing similar structural motifs have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
This data indicates that compounds with the triazolo-pyridazine framework can effectively inhibit tumor growth through mechanisms such as inducing apoptosis and cell cycle arrest .
The mechanism by which these compounds exert their antitumor effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, several studies have indicated that these compounds can enhance the expression of cell cycle inhibitors like p21 and activate apoptotic pathways involving caspase enzymes .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of this compound on human lung (A549) and hepatocellular carcinoma (HepG-2) cell lines. The results showed a marked reduction in cell viability compared to standard treatments like Cisplatin, suggesting a promising role for this compound in cancer therapy . -
C-Met Kinase Inhibition :
Another study focused on derivatives with c-Met kinase inhibitory activity. The compound exhibited significant inhibition at nanomolar concentrations, indicating its potential utility in targeting pathways involved in tumor metastasis .
Pharmacological Evaluation
The pharmacological profile of this compound includes:
- Selectivity : Studies have shown that this compound selectively targets specific receptors and kinases involved in cancer progression.
- Toxicity Assessment : Preliminary toxicity studies suggest that derivatives are well-tolerated at therapeutic doses with minimal side effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
